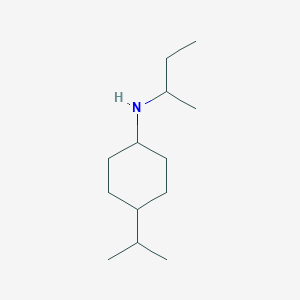![molecular formula C12H15N3O B13072812 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)
4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol is a synthetic organic compound that features a pyrazole ring substituted with an aminomethyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the aminomethyl group and the phenol group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminomethyl group can produce primary amines.
Scientific Research Applications
4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenol: Similar structure but lacks the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the aminomethyl and phenol groups.
4-Hydroxybenzylamine: Similar to 4-(Aminomethyl)phenol but with a different substitution pattern.
Uniqueness
4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol is unique due to the combination of the pyrazole ring, aminomethyl group, and phenol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-8-12(7-13)9(2)15(14-8)10-3-5-11(16)6-4-10/h3-6,16H,7,13H2,1-2H3 |
InChI Key |
PCUPUEVVMZFPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)


![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)


![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)


